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Compound of Interest

Compound Name: YX-2-107

Cat. No.: B10821831

Get Quote

These application notes provide a comprehensive overview of the in vitro experimental

protocols for evaluating YX-2-107, a potent and selective proteolysis-targeting chimera

(PROTAC) designed to degrade Cyclin-Dependent Kinase 6 (CDK6). YX-2-107 has shown

significant promise in the context of Philadelphia chromosome-positive (Ph+) acute

lymphoblastic leukemia (ALL).[1][2][3][4][5] This document is intended for researchers,

scientists, and professionals in the field of drug development.

Mechanism of Action
YX-2-107 is a bifunctional molecule that recruits the Cereblon (CRBN) E3 ubiquitin ligase to

CDK6, leading to its ubiquitination and subsequent degradation by the proteasome.[6][7] This

targeted degradation of CDK6 inhibits downstream signaling pathways, including the

phosphorylation of the Retinoblastoma (RB) protein and the expression of Forkhead Box M1

(FOXM1), ultimately suppressing cancer cell proliferation.[1][2][4][6][8][9]
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Caption: Mechanism of action for YX-2-107.
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Quantitative Data Summary
The following tables summarize the key quantitative metrics for YX-2-107 based on in vitro

assays.

Table 1: In Vitro Kinase Inhibition

Target IC50 (nM)

CDK4 0.69

CDK6 4.4

Data from ProbeChem[10]

Table 2: In Vitro CDK6 Degradation

Cell Line DC50 (nM)

BV173 (Ph+ ALL) ~4

Data from ProbeChem[10]

Table 3: In Vitro Cellular Effects of YX-2-107

Cell Line Concentration (nM)
Treatment Duration
(hours)

Effect

BV173
0, 1.6, 8, 40, 200,

1000
4

Selective degradation

of CDK6.[2][9]

BV173, SUP-B15 2000 48
Inhibition of S-phase

entry.[1][2][9]

BV173, SUP-B15 2000 72

Inhibition of RB

phosphorylation and

FOXM1 expression.[1]

[2][9]
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Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.

Protocol 1: CDK6 Degradation Assessment by Western
Blot
This protocol outlines the procedure for assessing the degradation of CDK6 in Ph+ ALL cell

lines following treatment with YX-2-107.
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Caption: Western blot workflow for CDK6 degradation.
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Materials:

Ph+ ALL cell lines (e.g., BV173, SUP-B15)

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

YX-2-107 (stock solution in DMSO)

Phosphate-buffered saline (PBS)

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

Laemmli sample buffer

SDS-PAGE gels

PVDF membrane

Blocking buffer (5% non-fat milk or BSA in TBST)

Primary antibodies: anti-CDK6, anti-CDK4, anti-GAPDH (loading control)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Cell Culture and Treatment:

Culture BV173 or SUP-B15 cells to the desired density.

Treat cells with varying concentrations of YX-2-107 (e.g., 0, 1.6, 8, 40, 200, 1000 nM) for 4

hours.[2][9] Include a vehicle control (DMSO).
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Cell Lysis:

Harvest cells by centrifugation.

Wash the cell pellet with ice-cold PBS.

Lyse cells in RIPA buffer on ice for 30 minutes.

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

Protein Quantification:

Determine the protein concentration of the supernatant using a BCA assay.

Western Blotting:

Normalize protein amounts for all samples and prepare them with Laemmli buffer.

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Detect the signal using a chemiluminescent substrate and an imaging system.

Analysis:

Perform densitometric analysis of the protein bands and normalize the CDK6 signal to the

loading control.

Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to assess the effect of YX-2-107 on cell cycle progression.

Materials:
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Ph+ ALL cell lines (e.g., BV173, SUP-B15)

Complete cell culture medium

YX-2-107

PBS

70% ethanol (ice-cold)

Propidium iodide (PI) staining solution with RNase A

Procedure:

Cell Treatment:

Treat BV173 or SUP-B15 cells with YX-2-107 (e.g., 2000 nM) or vehicle control for 48

hours.[1][2][9]

Cell Fixation:

Harvest and wash cells with PBS.

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

Incubate at -20°C for at least 2 hours.

Staining and Analysis:

Wash the fixed cells with PBS.

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at

room temperature.

Analyze the cell cycle distribution using a flow cytometer.

Protocol 3: Analysis of RB Phosphorylation and FOXM1
Expression
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This protocol details the assessment of downstream signaling effects of YX-2-107.

Procedure:

Cell Treatment and Lysis:

Treat BV173 or SUP-B15 cells with YX-2-107 (e.g., 2000 nM) or vehicle control for 72

hours.[1][2][9]

Prepare cell lysates as described in Protocol 1.

Western Blotting:

Perform Western blotting as detailed in Protocol 1.

Use primary antibodies specific for phospho-RB (e.g., Ser807/811), total RB, FOXM1, and

a loading control (e.g., GAPDH).

Analysis:

Quantify the band intensities to determine the relative levels of phospho-RB and FOXM1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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